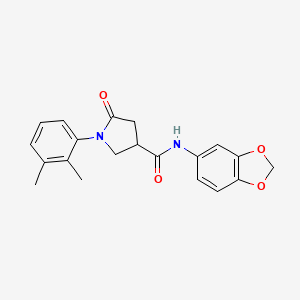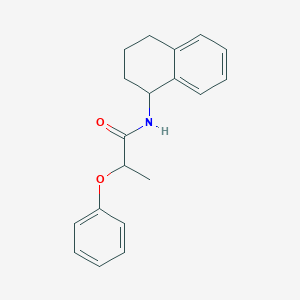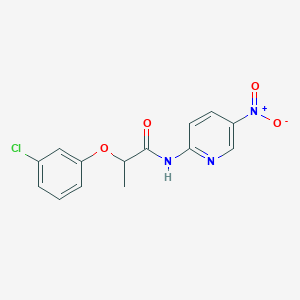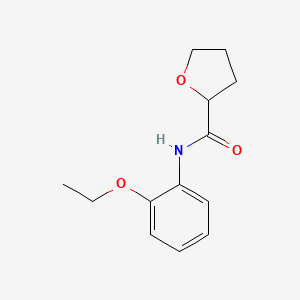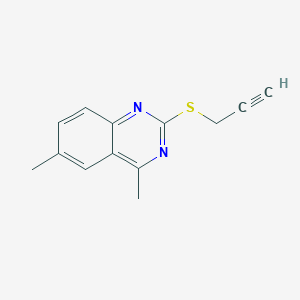
4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline
Overview
Description
4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline is an organic compound with the molecular formula C₁₃H₁₂N₂S. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a quinazoline core substituted with dimethyl and prop-2-yn-1-ylsulfanyl groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the condensation of anthranilic acid with formamide or the cyclization of o-nitrobenzylamine with formic acid.
Introduction of Substituents: The dimethyl and prop-2-yn-1-ylsulfanyl groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkynes, thiols, and suitable solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with different nucleophilic groups replacing the prop-2-yn-1-ylsulfanyl group.
Scientific Research Applications
4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit kinases or other signaling molecules, disrupting cellular pathways critical for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a simpler structure and different biological activities.
4,6-Dimethylquinazoline: Lacks the prop-2-yn-1-ylsulfanyl group, resulting in different chemical properties and reactivity.
2-(Prop-2-yn-1-ylsulfanyl)quinazoline: Lacks the dimethyl groups, affecting its biological activity and applications.
Uniqueness
4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline is unique due to the presence of both dimethyl and prop-2-yn-1-ylsulfanyl groups, which confer distinct chemical properties and biological activities. These substitutions enhance its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
4,6-dimethyl-2-prop-2-ynylsulfanylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-4-7-16-13-14-10(3)11-8-9(2)5-6-12(11)15-13/h1,5-6,8H,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOBKDLNJZGXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)SCC#C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


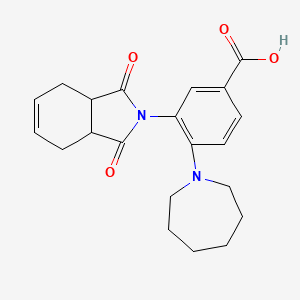
![2-(3,4-dimethoxyphenyl)-N-(3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2,2-dimethylpropyl)acetamide](/img/structure/B4033308.png)
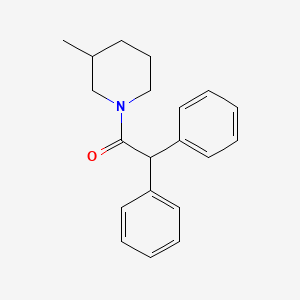
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chloro-2-methylphenoxy)propan-1-one](/img/structure/B4033322.png)
![2-ethoxy-N-[3-[(2-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide](/img/structure/B4033336.png)
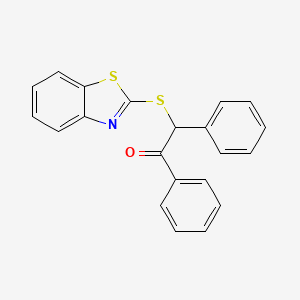
![1,4-bis[2-(3-chlorophenoxy)propanoyl]-1,4-diazepane](/img/structure/B4033360.png)

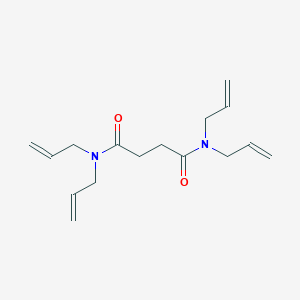
![N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B4033384.png)
